molecular formula C12H7NO4S B8567111 3-nitrodibenzothiophene S,S-dioxide CAS No. 51762-59-5

3-nitrodibenzothiophene S,S-dioxide

Cat. No. B8567111
M. Wt: 261.25 g/mol
InChI Key: YPRJLDUOGDQQAK-UHFFFAOYSA-N
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Patent
US04965284

Procedure details

To a solution of 43.25 g of dibenzothiophene sulfone in 400 ml of concentrated sulfuric acid, cooled in an ice/salt bath, was added dropwise at 0° to 2° C., 17.0 g of 71% nitric acid over 16 minutes. This mixture was stirred at 0° to -10° C. for 30 minutes and then poured over 2 liters of crushed ice. The solid was collected, washed with water until neutral and dried. This solid was dissolved in 750 ml giving three successive crops of precipitate. These crops were combined, giving 44.14 g of the desired product as a solid, mp 260°-267° C.
Quantity
43.25 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
2 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[C:5]2[C:7]3[C:12]([S:13](=[O:15])(=[O:14])[C:4]2=[CH:3][CH:2]=1)=[CH:11][CH:10]=[CH:9][CH:8]=3.[N+:16]([O-])([OH:18])=[O:17]>S(=O)(=O)(O)O>[N+:16]([C:2]1[CH:1]=[CH:6][C:5]2[C:7]3[CH:8]=[CH:9][CH:10]=[CH:11][C:12]=3[S:13](=[O:15])(=[O:14])[C:4]=2[CH:3]=1)([O-:18])=[O:17]

Inputs

Step One
Name
Quantity
43.25 g
Type
reactant
Smiles
C1=CC=C2C(=C1)C3=CC=CC=C3S2(=O)=O
Name
Quantity
400 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
17 g
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
ice
Quantity
2 L
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
This mixture was stirred at 0° to -10° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise at 0° to 2° C.
CUSTOM
Type
CUSTOM
Details
The solid was collected
WASH
Type
WASH
Details
washed with water until neutral and
CUSTOM
Type
CUSTOM
Details
dried
DISSOLUTION
Type
DISSOLUTION
Details
This solid was dissolved in 750 ml
CUSTOM
Type
CUSTOM
Details
giving three successive crops of precipitate

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=CC2=C(S(C3=C2C=CC=C3)(=O)=O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 44.14 g
YIELD: CALCULATEDPERCENTYIELD 84.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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